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2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Lipophilicity Drug-likeness Permeability

Limitations in scaffold permeability and solubility often stall PDE4 inhibitor lead optimization. 2-Ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine addresses this with a drug-like profile (MW 205.22, LogP 0.64-0.82, TPSA 78.85 Ų). • Free 3-NH₂ enables rapid diversification via amide coupling, sulfonylation, or reductive amination. • Ethoxy group boosts LogP ~1 unit vs. methoxy analog, enhancing cellular permeability. • 1,2,4-Triazole provides 6 H-bond acceptors for distinct kinase hinge-region interactions. Supplied at ≥95% purity with reliable global shipping.

Molecular Formula C9H11N5O
Molecular Weight 205.22 g/mol
Cat. No. B13180178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
Molecular FormulaC9H11N5O
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=N1)N2C=NC=N2)N
InChIInChI=1S/C9H11N5O/c1-2-15-9-8(10)3-7(4-12-9)14-6-11-5-13-14/h3-6H,2,10H2,1H3
InChIKeyQXRZROWDPLWANS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine: Chemical Identity, Procurement Specifications, and Physicochemical Baseline for Research Selection


2-Ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (CAS 1303890-15-4) is a heterocyclic small molecule comprising a 2-ethoxypyridine core with a 3-amino substituent and a 5-(1H-1,2,4-triazol-1-yl) group, giving a molecular formula of C₉H₁₁N₅O and a molecular weight of 205.22 g/mol [1]. It is supplied as a research-grade screening compound (Enamine catalog EN300-90083) at ≥95% purity, with a computed LogP of approximately 0.64 to 0.82 and a topological polar surface area (TPSA) of 78.85 Ų, placing it within drug-like chemical space [2]. The compound is not an FDA-approved drug but serves as a versatile synthetic intermediate and a probe molecule in medicinal chemistry campaigns targeting kinases, phosphodiesterases, and antifungal pathways [3].

Synthetic Intermediate Free 3-amino group enables rapid diversification via amide coupling, sulfonylation, or reductive amination
Med Chem Scaffold Triazole-pyridine core reported in kinase and PDE4 inhibitor design; class-level evidence supports hit-to-lead exploration
Physicochemical Profile Reported drug-like range supporting cell permeability and solubility screening

Why 2-Ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Cannot Be Replaced by Its Closest Analogs: Structural Determinants Driving Differential Properties


Within the 2-alkoxy-5-(azol-1-yl)pyridin-3-amine chemotype, even single-atom or single-heteroatom substitutions produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly affect molecular recognition, solubility, and permeability [1]. Replacing the ethoxy group with methoxy (EN300-90082) reduces computed LogP by approximately 0.9–1.1 log units (from ~0.64–0.82 to −0.24), while swapping the 1,2,4-triazole for imidazole (EN300-90080) eliminates one hydrogen-bond acceptor and alters the pKₐ profile of the heterocycle [2]. These differences—though subtle in a 2D representation—translate into divergent docking scores, target engagement profiles, and pharmacokinetic liabilities when the scaffold is elaborated, making blind substitution unreliable in lead optimization or SAR campaigns [3].

Methoxy analog (EN300-90082) Lower lipophilicity may shift membrane permeability profile, altering cellular activity in screening assays
Imidazole analog (EN300-90080) Fewer hydrogen-bond acceptors and reduced polar surface area may eliminate key target interactions

2-Ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Comparison: 2-Ethoxy vs. 2-Methoxy Analog — A ~1.0 LogP Unit Differential Driving Membrane Permeability and Binding

The 2-ethoxy substituent on the target compound confers a computed LogP of 0.6432 to 0.816, compared with −0.237 for the direct 2-methoxy analog (EN300-90082), yielding a lipophilicity increase of approximately 0.88–1.05 log units [1]. This difference is well above the typical experimental error for LogP measurements and is expected to translate into enhanced passive membrane permeability, as LogP values between 0 and 3 are generally associated with optimal cellular uptake [2].

Lipophilicity Shift
Reported
Target LogP 0.64–0.82; Methoxy -0.24; Δ +0.88–1.05
May support improved permeability in cell-based screening
Computed LogP; experimental validation advised
Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count: Triazole vs. Imidazole Heterocycle — An Additional HBA Site for Target Engagement

The 1,2,4-triazole ring in the target compound contributes three nitrogen atoms, yielding a total of six hydrogen-bond acceptors (HBA), compared with four HBA for the imidazole analog (2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine; EN300-90080), which contains only two nitrogen atoms in its azole ring [1][2]. This structural distinction is critical for target classes where the azole nitrogen at position 4 of the triazole engages in a key hydrogen-bond interaction with the protein backbone or a conserved water network, an interaction geometrically inaccessible to imidazole [3].

Hydrogen-Bond Acceptors
Reported
6 HBA (triazole); 4 HBA (imidazole). Δ +2; TPSA Δ +12.89 Ų
Additional HBA may enable unique target hydrogen-bond networks
Vendor computed descriptors; confirm with experimental binding data
Hydrogen bonding Ligand efficiency Scaffold selection

Rotatable Bond Count: Conformational Flexibility Differentiating the 2-Ethoxy from the 2-Methoxy Scaffold

The target compound possesses three rotatable bonds (ethoxy C–O, O–CH₂, and CH₂–CH₃), compared with two rotatable bonds for the 2-methoxy analog, which lacks the additional methylene unit [1][2]. While this appears to be a modest difference, the extra rotatable bond in the ethoxy group imparts greater conformational sampling capacity at the solvent-exposed terminus of the molecule, which can influence entropic contributions to binding free energy and may be exploited for induced-fit recognition in flexible binding pockets [3].

Rotatable Bond Count
Reported
3 rotatable bonds (ethoxy) vs. 2 (methoxy). Δ +1
Extra flexibility may influence ligand–protein binding entropy
Computed from SMILES; relevance depends on pocket topology
Conformational entropy Ligand preorganization SAR

Triazole-Pyridine Scaffold in PDE4 Inhibition: Class-Level Evidence Supporting Target Compound Relevance

Although direct IC₅₀ values for 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine against a specific enzymatic target have not been published in the peer-reviewed literature as of the search date, closely related triazole-amine derivatives within the same chemotype have demonstrated PDE4 inhibitory activity: compound 5j (a triazolo-pyridine dicarbonitrile) achieved 50.9% PDE4 inhibition at 10 μM, and lead analogs 5h and 5j exhibited cytotoxicity IC₅₀ values of 15.2 and 24.1 μM against A549 lung carcinoma cells, respectively [1]. The triazole-pyridine scaffold has also been claimed in patent literature as a privileged kinase inhibitor motif, including IRAK-4 modulation [2]. The target compound, bearing the free 3-amino group and the unsubstituted triazole N4 position, represents an attractive starting point for elaboration into potent inhibitors within these target classes [3].

PDE4 Class Evidence
Class-level
No direct IC₅₀; analog 5j 50.9% PDE4 inhibition at 10 µM
Supports PDE4 inhibitor scaffold exploration (class-level inference)
Direct target compound data needed for potency assignment
Phosphodiesterase 4 Anti-inflammatory Kinase inhibition

2-Ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Lead Optimization and SAR Expansion in PDE4 Inhibitor Programs

Procure 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine as a core scaffold for PDE4 inhibitor lead optimization. Its free 3-amino group permits rapid diversification via amide coupling, sulfonylation, or reductive amination, while the 2-ethoxy substituent provides a lipophilicity advantage (LogP ~0.64–0.82) over the methoxy analog (LogP −0.24), favoring cellular permeability in downstream assays [1]. The triazolo-pyridine scaffold has been validated in published PDE4 inhibition studies, with structurally related analogs achieving 50.9% PDE4 inhibition at 10 μM and cytotoxicity IC₅₀ values of 15.2–24.1 μM in A549 lung carcinoma cells [2].

Kinase Inhibitor Fragment Library and IRAK-4 Targeted Screening

Use the target compound as a fragment-sized entry point (MW 205.22) for kinase inhibitor discovery, particularly for IRAK-4, a target for which triazolyl-substituted pyridyl compounds have been explicitly claimed as effective inhibitors in patent literature [3]. The 1,2,4-triazole ring provides an additional hydrogen-bond acceptor (HBA = 6) compared to the imidazole analog (HBA = 4), enabling distinct hinge-region binding interactions with kinase active sites, and the compound's TPSA of 78.85 Ų remains within favorable limits for oral bioavailability [1][4].

Antifungal Scaffold Development Leveraging the Triazole Pharmacophore

Deploy the compound as a starting point for antifungal drug discovery, capitalizing on the well-established role of the 1,2,4-triazole ring in inhibiting fungal CYP51 (lanosterol 14α-demethylase) [5]. The ethoxy substituent at the pyridine 2-position differentiates this scaffold from the methoxy analog by providing increased lipophilicity (~1.0 LogP unit higher), which may enhance fungal cell membrane penetration—a critical parameter for antifungal efficacy [1]. The 3-amino group offers a convenient synthetic handle for generating focused analog libraries.

Chemical Biology Probe for cAMP/PDE4-Mediated Inflammatory Pathways

Employ 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine as a chemical probe scaffold for investigating PDE4-mediated cAMP hydrolysis in inflammatory and immunomodulatory cell models [2][6]. The compound's physicochemical profile—moderate lipophilicity, acceptable TPSA, and compliance with Lipinski's Rule of Five—supports its use in cellular assays without the confounding effects of excessive hydrophobicity or poor solubility that can plague tool compounds derived from more lipophilic chemotypes [1].

Application
Selection Property
Validation Focus
PDE4 inhibitor lead optimization research
Free 3-amino diversification handle
PDE4 enzymatic assay endpoints
Kinase inhibitor fragment screening (e.g., IRAK-4)
Triazole-pyridine scaffold with additional HBA
Kinase panel selectivity review
Antifungal scaffold development
1,2,4-triazole pharmacophore for CYP51
Fungal cell permeability context
cAMP/PDE4 pathway probe for inflammatory models
Drug-like physicochemical profile
Cell-based cAMP assay endpoints
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